N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide
Description
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound with the molecular formula C15H22N2O2S and a molecular weight of 294.42 g/mol . It is known for its unique structure, which includes a cyclohexylidene group attached to a trimethylbenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-9-12(2)15(13(3)10-11)20(18,19)17-16-14-7-5-4-6-8-14/h9-10,17H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCZDIDKRQCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507482 | |
| Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16182-17-5 | |
| Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Condensation Method
The most widely documented preparation of N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide involves the condensation of 2,4,6-trimethylbenzenesulfonohydrazide with cyclohexanone in the presence of an acid catalyst. A representative procedure from a University of Bath PhD thesis outlines the following steps:
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Reagents and Stoichiometry :
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2,4,6-Trimethylbenzenesulfonohydrazide (8.33 g, 38.9 mmol, 1.0 equiv)
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Cyclohexanone (4.2 mL, 38.9 mmol, 1.0 equiv)
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p-Toluenesulfonic acid (p-TSA, 10 mol%)
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Ethanol (125 mL)
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Reaction Conditions :
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The mixture is refluxed in ethanol for 12–24 hours.
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Progress is monitored via thin-layer chromatography (TLC).
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Work-Up :
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After cooling, the reaction is quenched with a 5% sodium bicarbonate solution.
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The product is extracted with dichloromethane (DCM), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification :
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The crude product is recrystallized from ethanol or ethyl acetate to yield pure this compound as a crystalline solid.
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Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | p-TSA (10 mol%) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 12–24 hours |
| Yield | Not explicitly reported |
This method leverages the dehydrating properties of p-TSA to facilitate the formation of the cyclohexylidene moiety via a nucleophilic addition-elimination mechanism.
Reaction Mechanism
The acid-catalyzed condensation proceeds through a well-established hydrazone formation pathway:
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Protonation : The carbonyl oxygen of cyclohexanone is protonated by p-TSA, increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack : The hydrazide group of 2,4,6-trimethylbenzenesulfonohydrazide attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Dehydration : The intermediate undergoes acid-catalyzed dehydration, eliminating water to generate the cyclohexylidene group.
The overall reaction can be represented as:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol is the solvent of choice due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding. Alternative solvents like dichloromethane (DCM) or tetrahydrofuran (THF) have been explored in analogous sulfonohydrazide syntheses but often result in lower yields due to poor solubility of the hydrazide. Reflux conditions (~78°C in ethanol) ensure sufficient energy for dehydration while avoiding side reactions such as over-oxidation.
Catalytic Systems and Their Efficacy
While p-TSA is the most commonly reported catalyst, other Brønsted acids have been investigated in related hydrazone syntheses:
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| p-TSA | Ethanol | Reflux | 75–85* | |
| HCl (gas) | DCM | 0–25°C | 60–70* | |
| Sulfuric Acid | Toluene | Reflux | 50–65* |
*Estimated based on analogous reactions.
p-TSA outperforms mineral acids due to its non-oxidizing nature and compatibility with ethanol. Homogeneous catalysts like Amberlyst-15 (a solid acid resin) have also been explored but require longer reaction times.
Purification and Isolation Techniques
Recrystallization
Recrystallization from ethanol or ethyl acetate yields high-purity product (>98%) with minimal residual catalyst. The compound’s limited solubility in cold ethanol facilitates efficient recovery.
Chromatographic Methods
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) is employed for small-scale purifications but is impractical for industrial applications due to cost and time constraints.
Scalability and Industrial Production Challenges
Batch Reactor Considerations
Scaling the laboratory procedure to industrial batch reactors (e.g., 100–1,000 L) presents challenges:
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Heat Management : Maintaining consistent reflux temperatures in large vessels requires advanced heating/cooling systems.
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Solvent Recovery : Ethanol’s low boiling point necessitates distillation systems for reuse.
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Catalyst Removal : Residual p-TSA must be neutralized and filtered to prevent equipment corrosion.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding hydrazines .
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2,4,6-trimethylbenzenesulfonyl hydrazine + cyclohexanone | Reflux in organic solvent |
| 2 | Acid catalyst (e.g., p-TSA) | Temperature control for optimal reaction |
Scientific Research Applications
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide exhibits several promising applications across various scientific domains:
Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile reagent in the synthesis of other organic compounds.
- Ligand in Coordination Chemistry : It can act as a ligand for metal ions in coordination complexes.
Biology
- Antimicrobial Properties : Preliminary research indicates that this compound possesses significant antimicrobial activity against various bacterial strains and fungi. Studies suggest it may inhibit the growth of pathogens such as Cryptococcus neoformans and Aspergillus niger.
Medicine
- Drug Development : The compound is under investigation for potential use in drug development due to its antimicrobial properties. Its mechanism appears to involve the formation of metal complexes that disrupt essential biological processes in microorganisms.
Industrial Applications
- Synthesis of Bioactive Metal Complexes : The compound's ability to form complexes with metal ions makes it valuable in the synthesis of bioactive materials for industrial applications.
Research has demonstrated that this compound exhibits notable biological activity:
Antimicrobial Mechanism
The antimicrobial effects are believed to stem from:
- Metal Complex Formation : The ability to chelate metal ions crucial for microbial growth.
- Disruption of Cellular Processes : Interference with metabolic pathways in microorganisms leads to growth inhibition.
Case Studies
Several studies have explored the efficacy of this compound:
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Study on Antibacterial Activity :
- Researchers tested the compound against multiple bacterial strains and found significant inhibition rates compared to control groups.
- Results indicated a dose-dependent response with varying effectiveness based on bacterial species.
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Fungal Inhibition Study :
- In vitro assays demonstrated that the compound effectively inhibited the growth of fungi such as Aspergillus niger, showcasing its potential as an antifungal agent.
Mechanism of Action
The mechanism of action of N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide: Similar compounds include other sulfonohydrazides with different substituents on the benzene ring or the cyclohexylidene group.
Uniqueness
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is unique due to its specific combination of a cyclohexylidene group and a trimethylbenzenesulfonohydrazide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Biological Activity
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is a derivative of 2,4,6-trimethylbenzenesulfonohydrazide, a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H20N2O2S
- Molecular Weight : 280.4 g/mol
- CAS Number : 83477-71-8
- Purity : Typically >98% .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also demonstrated antioxidant properties. In a study assessing its ability to scavenge free radicals, it was found to reduce oxidative stress markers in cell cultures. The results are summarized in the following table:
| Assay | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results indicate that this compound may protect cells from oxidative damage .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : It neutralizes free radicals through electron donation, thereby mitigating oxidative stress.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The research involved testing various concentrations against clinical isolates and concluded that the compound significantly inhibited growth at lower concentrations compared to traditional antibiotics .
Study 2: Oxidative Stress Reduction
In another study published in Free Radical Biology and Medicine, researchers investigated the antioxidant capacity of the compound in a rat model subjected to induced oxidative stress. Results showed a marked decrease in malondialdehyde levels and an increase in glutathione levels in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
